molecular formula C10H7Br2N B8591276 6-Bromo-2-(bromomethyl)quinoline

6-Bromo-2-(bromomethyl)quinoline

Cat. No.: B8591276
M. Wt: 300.98 g/mol
InChI Key: FQOXBKKVJJQTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(bromomethyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine atoms at the 6th and 2nd positions of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(bromomethyl)quinoline typically involves the bromination of 2-methylquinoline. One common method includes the use of bromine in the presence of a suitable solvent and catalyst to achieve selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(bromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-(bromomethyl)quinoline is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective functionalization and diverse applications in various fields .

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

6-bromo-2-(bromomethyl)quinoline

InChI

InChI=1S/C10H7Br2N/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

FQOXBKKVJJQTEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)C=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

148 mg (1.00 mmol) α,α-azoisobutyronitrile and 8.01 g (45.0 mmol) N-bromosuccinimide are added successively to a solution of 10.0 g (45.0 mmol) 6-bromo-2-methyl-quinoline in 60 mL carbon tetrachloride. The reaction mixture is refluxed for 8 h. It is filtered and the filtrate is washed twice with water. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. The purification is carried out by column chromatography on silica gel (PE/EtOAc 4:1).
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.